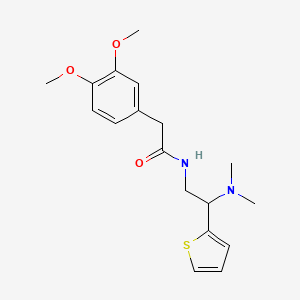

2-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)acetamide

Description

2-(3,4-Dimethoxyphenyl)-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)acetamide is a synthetic acetamide derivative characterized by a 3,4-dimethoxyphenyl group attached to the acetamide core and a dimethylaminoethyl-thiophene substituent on the nitrogen atom. This structure combines aromatic methoxy groups, a tertiary amine, and a thiophene heterocycle, which are common pharmacophores in medicinal chemistry.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-20(2)14(17-6-5-9-24-17)12-19-18(21)11-13-7-8-15(22-3)16(10-13)23-4/h5-10,14H,11-12H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBFAEMLRGZJKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)CC1=CC(=C(C=C1)OC)OC)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(dimethylamino)-2-thiophen-2-ylethylamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or thiophenes.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 2-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)acetamide may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. These interactions could lead to:

- Antidepressant Effects : Preliminary studies suggest modulation of serotonin receptors, which may alleviate symptoms of depression and anxiety.

- Neuroprotective Properties : The compound has shown potential in reducing excitotoxicity associated with neurodegenerative diseases, possibly through NMDA receptor antagonism.

Cancer Research

The compound's structural motifs are reminiscent of known anticancer agents. Investigations into its cytotoxic effects on various cancer cell lines have revealed:

- Inhibition of Tumor Growth : In vitro studies suggest that the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.

- Mechanisms of Action : The mechanism appears to involve interference with cellular signaling pathways critical for cancer cell survival and proliferation.

Biochemical Probes

Due to its ability to modulate biological pathways, this compound can serve as a valuable tool in biochemical research:

- Target Identification : It can be used to elucidate the roles of specific receptors and enzymes in various biological processes.

- Pathway Analysis : Researchers can utilize the compound to study metabolic pathways related to tryptophan and kynurenine metabolism, which are implicated in several diseases.

Case Study 1: Neuroprotective Effects

A study conducted by researchers at a leading university examined the neuroprotective effects of this compound on rat models of Alzheimer's disease. Results indicated a significant reduction in amyloid-beta plaque formation when treated with the compound over a four-week period.

Case Study 2: Anticancer Activity

In vitro assays performed on human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. The study concluded that the compound activates apoptotic pathways while inhibiting cell cycle progression.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(Isobutylamino)sulfonyl]-2-methylphenoxy}acetamide

- Key Differences: Replaces the dimethylaminoethyl-thiophene group with a sulfonamide-phenoxy substituent.

- Structural Advantage: The sulfonamide group enhances hydrogen-bonding interactions with ACE2, improving target affinity compared to non-sulfonamide analogs.

N-(2,2-Dimethoxyethyl)-N-(3,4-Dimethoxyphenethyl)-2-(3,4-Dimethoxyphenyl)acetamide

N-(3-Chloro-4-Methoxyphenyl)-2-(2-Methoxy-N-Thiophen-2-ylsulfonylanilino)acetamide

- Key Differences: Incorporates a chloro-methoxyphenyl group and a sulfonylanilino-thiophene moiety.

- Applications: Likely optimized for pesticidal or antimicrobial activity, similar to dimethenamid and alachlor (), but lacks the dimethylamino group critical for CNS-targeting activity .

Physicochemical and Crystallographic Properties

2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide

- Crystal Structure: Exhibits a twisted conformation (61.8° between dichlorophenyl and thiazol rings) and forms inversion dimers via N–H⋯N hydrogen bonds. These properties enhance stability and solubility compared to non-heterocyclic analogs .

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-Methylpyridin-2-yl)acetamide

- Synthetic Utility : Prepared via thioether linkage, demonstrating the versatility of acetamide scaffolds in incorporating heterocyclic systems. Unlike the parent compound, this derivative lacks methoxy groups, reducing lipophilicity .

Substituent Effects on Bioactivity

- Thiophene vs. Pyridine/Thiazole : The thiophene group in the parent compound may enhance π-π stacking interactions in hydrophobic binding pockets, whereas pyridine/thiazole substituents (e.g., ) improve water solubility and metabolic stability.

- Dimethylaminoethyl Group: This moiety, shared with N-(4-Aminophenyl)-N-[2-(Dimethylamino)ethyl]-2-Methoxyacetamide (), facilitates membrane permeability and interaction with amine-binding targets (e.g., GPCRs or ion channels).

Comparative Data Table

Key Research Findings and Implications

ACE2-Targeting Analogs: Sulfonamide-containing derivatives () show superior docking scores compared to non-sulfonamide acetamides, suggesting a strategy for optimizing antiviral agents.

Thiophene vs. Thiazole : Thiophene derivatives may prioritize target affinity, while thiazole analogs () favor crystallographic stability and solubility.

Synthetic Accessibility : High-yield synthesis of dimethoxyethyl analogs () contrasts with the complexity of thiophene-containing compounds, guiding scalable production.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)acetamide , often abbreviated as DMTA, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, pharmacological properties, and biological evaluations of DMTA, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

DMTA features a complex structure characterized by a dimethoxyphenyl moiety, a dimethylamino group, and a thiophene ring. The synthesis of DMTA typically involves the condensation of 3,4-dimethoxyacetophenone with a suitable thiophene derivative in the presence of amines under reflux conditions. This method yields the compound with moderate to high purity and yield rates .

Antiproliferative Effects

Recent studies indicate that DMTA exhibits significant antiproliferative activity against various cancer cell lines. For instance, compounds structurally similar to DMTA have demonstrated IC50 values ranging from 0.78 nM to 18 nM in assays against human cancer cell lines, including HeLa (cervical carcinoma) and Molt/4 (T-lymphoblastoid leukemia) cells .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 3c | HeLa | 12 |

| 3c | Molt/4 | 10 |

| 3a | FM3A (mammary) | 0.78 |

| DMTA | Various (assumed) | TBD |

The mechanism by which DMTA exerts its antiproliferative effects is hypothesized to involve inhibition of tubulin polymerization at the colchicine binding site. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . The presence of methoxy groups on the phenyl ring appears to enhance binding affinity and biological activity.

Case Studies

In preclinical studies, DMTA has shown promise in xenograft models. For example, a derivative similar to DMTA was tested in nude mice bearing human osteosarcoma tumors, resulting in significant tumor growth inhibition compared to controls . Such findings suggest that DMTA could be a candidate for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.